Cinnamylammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamylammonium hydrogen sulphate is an organic compound with the molecular formula C9H13NO4S It is a derivative of cinnamylamine and hydrogen sulphate, combining the properties of both components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamylammonium hydrogen sulphate typically involves the reaction of cinnamylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Cinnamylamine} + \text{Sulfuric Acid} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, concentration, and reaction time, are optimized to achieve high yield and purity of the product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies and equipment ensures consistent quality and high production rates. The industrial process may also include purification steps, such as crystallization and filtration, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cinnamylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the hydrogen sulphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed under controlled temperature and pressure.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions. The conditions vary depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cinnamylammonium hydrogen sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of cinnamylammonium hydrogen sulphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Cellular Membranes: Affecting membrane permeability and transport processes.
Modulating Signal Transduction: Influencing cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Cinnamylammonium hydrogen sulphate can be compared with other similar compounds, such as:
Cinnamylamine: Shares the cinnamylamine moiety but lacks the hydrogen sulphate group.
Ammonium Sulphate: Contains the ammonium and sulphate groups but lacks the cinnamylamine moiety.
Cinnamyl Sulfonic Acid: Contains the cinnamyl group and sulfonic acid but differs in its overall structure and properties.
Uniqueness
This compound is unique due to its combination of cinnamylamine and hydrogen sulphate, providing distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
93962-94-8 |
---|---|
Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
hydrogen sulfate;[(E)-3-phenylprop-2-enyl]azanium |
InChI |
InChI=1S/C9H11N.H2O4S/c10-8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h1-7H,8,10H2;(H2,1,2,3,4)/b7-4+; |
InChI Key |
YVKHDDDYVORMSO-KQGICBIGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[NH3+].OS(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[NH3+].OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.